molecular formula C18H23F4N3O4 B11489688 ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate

ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate

Cat. No.: B11489688
M. Wt: 421.4 g/mol
InChI Key: YSFNBHSSLRIKBI-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate is a complex organic compound with a unique structure that includes fluorinated groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of ethyl 2-ethoxy-3,3,3-trifluoroacrylate with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate involves its interaction with specific molecular targets. The piperazine ring and fluorinated groups play a crucial role in binding to receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethoxy-3,3,3-trifluoro-N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}alaninate is unique due to its combination of a piperazine ring with fluorinated groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H23F4N3O4

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 2-ethoxy-3,3,3-trifluoro-2-[[4-(4-fluorophenyl)piperazine-1-carbonyl]amino]propanoate

InChI

InChI=1S/C18H23F4N3O4/c1-3-28-15(26)17(29-4-2,18(20,21)22)23-16(27)25-11-9-24(10-12-25)14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,23,27)

InChI Key

YSFNBHSSLRIKBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)OCC

Origin of Product

United States

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